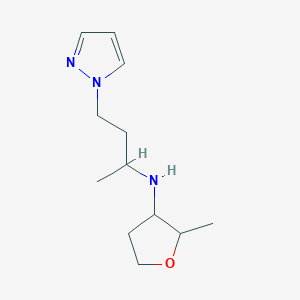![molecular formula C16H19F3N4 B7643647 N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline](/img/structure/B7643647.png)
N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of a protein called AKT, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of a protein called STAT3, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activity against cancer cells and bacteria, this compound has been shown to have anti-inflammatory activity. This compound has also been shown to inhibit the growth of certain types of fungi. Additionally, this compound has been shown to have activity against certain types of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several directions for future research on N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline. One area of interest is in further investigating its potential as an anti-cancer drug. Additional studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Another area of interest is in investigating the potential of this compound as an antibiotic. Additional studies are needed to determine the spectrum of activity of this compound against different types of bacteria, as well as its potential for development as a clinical antibiotic. Finally, additional studies are needed to further elucidate the mechanism of action of this compound, which will help to guide future research on its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline has been described in several publications. One method involves the reaction of 2-methylpyrazole with 2-bromo-5-(trifluoromethyl)aniline, followed by the addition of pyrrolidine to form the final product. Another method involves the reaction of 2-methylpyrazole with 2-chloro-5-(trifluoromethyl)aniline, followed by the addition of pyrrolidine and subsequent purification steps.
Applications De Recherche Scientifique
N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline has been studied for its potential applications in several areas of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for further investigation as an anti-cancer drug. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4/c1-22-13(6-7-21-22)11-20-14-10-12(16(17,18)19)4-5-15(14)23-8-2-3-9-23/h4-7,10,20H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECWEQJJENUSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


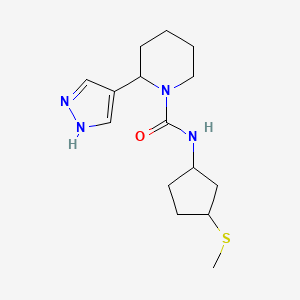
![4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)

![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)
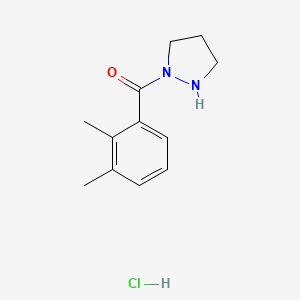
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)
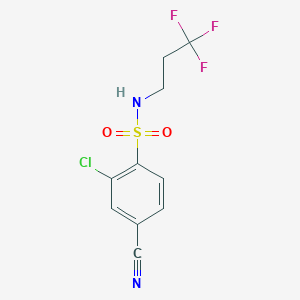
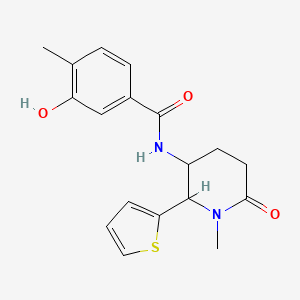
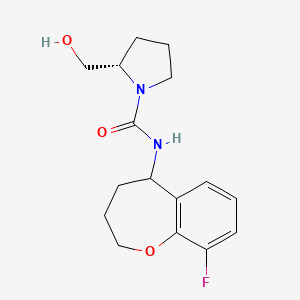
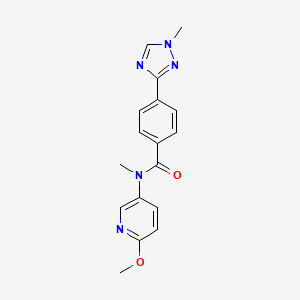
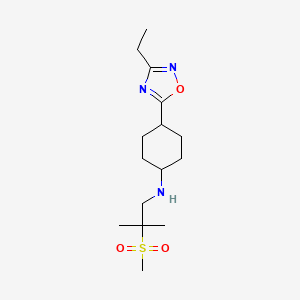
![N-cyclopropyl-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7643663.png)
